2-Carboxyphenylboronic acid
Overview
Description
2-Carboxyphenylboronic acid is an organic compound with the molecular formula C7H7BO4. It is a derivative of phenylboronic acid, where a carboxyl group is attached to the phenyl ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
2-Carboxyphenylboronic acid is a boronic acid derivative that primarily targets the respiratory system . It is used as a reagent in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The mode of action of this compound is primarily through its role in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic synthesis .
Pharmacokinetics
It is known that boronic acid derivatives are generally stable and readily prepared, making them environmentally benign organoboron reagents .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals.
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. The compound is generally stable and can be stored at temperatures between 2-8°C . It should be noted that boronic acids and their esters are only marginally stable in water .
Biochemical Analysis
Biochemical Properties
2-Carboxyphenylboronic acid plays a significant role in biochemical reactions, especially in the Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, where this compound acts as a nucleophilic organic group .
Cellular Effects
For instance, phenylboronic acid-conjugated exosomes have been used to increase the loading efficiency of the anticancer drug doxorubicin, enhancing its cytotoxicity against cancer cells .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, this compound, as a nucleophilic organic group, is transferred from boron to palladium .
Temporal Effects in Laboratory Settings
In the context of Suzuki–Miyaura cross-coupling reactions, the yield of the reaction can be influenced by the concentration of the boronic acid .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, including the Suzuki–Miyaura cross-coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Carboxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with carbon dioxide under specific conditions to introduce the carboxyl group. Another method includes the use of organometallic intermediates, such as organolithium reagents, which react with borate to yield the intermediate boronate. An acidic work-up then gives the desired boronic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-Carboxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into phenylboronic acid derivatives.
Substitution: It participates in substitution reactions, particularly in the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .
Scientific Research Applications
2-Carboxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is utilized in the study of enzyme inhibitors and as a probe for biological molecules.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
2-Carboxyphenylboronic acid can be compared with other similar compounds, such as:
- 4-Carboxyphenylboronic acid
- 3-Carboxyphenylboronic acid
- 4-Carboxy-2-fluorophenylboronic acid
These compounds share similar structural features but differ in the position of the carboxyl group or the presence of additional substituents. The unique position of the carboxyl group in this compound imparts specific reactivity and properties, making it distinct from its analogs .
Properties
IUPAC Name |
2-boronobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,11-12H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNPRVWFJOSGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370068 | |
Record name | 2-Carboxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149105-19-1 | |
Record name | 2-Carboxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dihydroxyboranyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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